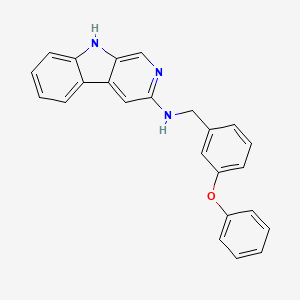

3-(3-Phenoxybenzyl)amino-|A-carboline

Description

Overview of Pyridoindole Alkaloids and Their Derivatives in Chemical Biology

Pyridoindole alkaloids, the class to which carbolines belong, are a large group of natural indole (B1671886) alkaloids characterized by a common tricyclic structure. nih.gov These organic compounds are typically basic in nature due to the presence of one or more nitrogen atoms, often within a heterocyclic ring, and are derived from amino acids like tryptophan. youtube.com Found in various plants, marine organisms, and even human tissues, these alkaloids exhibit a remarkable range of biological functions. nih.govmdpi.com

The biosynthesis of these complex molecules in plants involves intricate enzymatic transformations. tib.eu For instance, the Pictet-Spengler reaction, which condenses an aldehyde with a β-arylethylamine like tryptamine (B22526), is a cornerstone of both natural biosynthesis and laboratory synthesis of β-carbolines. mdpi.comacs.orgmdpi.com The study of these biosynthetic pathways is crucial, as understanding them could allow for metabolic engineering to produce larger quantities of valuable compounds or create novel analogues with improved properties. youtube.com

In chemical biology, pyridoindole alkaloids and their derivatives are investigated for numerous potential therapeutic applications, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory activities. nih.govnih.govmdpi.com Recently, a new pyrrolyl pyridoindole alkaloid named melpyrrole was identified from honey and, along with flazin, demonstrated significant cough-suppressing effects in animal models. nih.gov

Structural Classification and Significance of Carboline Isomers in Drug Discovery

The carboline scaffold can exist in four isomeric forms—α, β, γ, and δ—differentiated by the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole system. Of these, β-carbolines are the most extensively studied group of pyridoindole alkaloids. The planar nature of the β-carboline ring system allows it to intercalate with DNA, which is one of the primary mechanisms behind the antitumor activity of many of its derivatives. nih.govmdpi.com

The development of drugs from chiral molecules, those which can exist as non-superimposable mirror images (enantiomers), is a significant area of pharmacology. tg.org.au While the core β-carboline structure is planar, substitutions at various positions can create chiral centers, leading to different stereoisomers. These isomers can have distinct pharmacokinetic and pharmacodynamic properties. tg.org.au

Modifications to the β-carboline skeleton at the C-1, C-3, and N-9 positions have been a key strategy in medicinal chemistry to develop derivatives with enhanced potency and selectivity for various biological targets. nih.govacs.org These modifications influence how the molecule interacts with targets such as DNA, topoisomerases, and various kinases, including cyclin-dependent kinases (CDKs) and polo-like kinases (PLKs). nih.govnih.gov This structure-activity relationship is critical for designing new therapeutic agents. nih.govnih.gov

Table 1: Classification of Carboline Isomers

| Isomer | Structure | Key Feature |

|---|---|---|

| α-Carboline | Pyrido[2,3-b]indole | Nitrogen at position 2 |

| β-Carboline | Pyrido[3,4-b]indole | Nitrogen at position 3 |

| γ-Carboline | Pyrido[4,3-b]indole | Nitrogen at position 4 |

| δ-Carboline | Pyrido[3,2-b]indole | Nitrogen at position 1 |

Position of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) within the β-Carboline Research Landscape

Within the vast field of β-carboline research, 3-(3-Phenoxybenzyl)amino-β-carboline, also referred to in literature as compound '2h', has emerged as a compound of significant interest due to its potent and specific biological activity. nih.govelsevierpure.com Research has identified it as a powerful tubulin inhibitor, a class of agents that interfere with the microtubule dynamics essential for cell division. medchemexpress.com

Specifically, PAC promotes the selective denaturation and degradation of αβ-tubulin heterodimers. medchemexpress.com This action disrupts the cell's cytoskeleton, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.govmedchemexpress.com Affinity chromatography and peptide mass fingerprinting have confirmed that the primary interacting protein for this compound is α-tubulin. nih.govelsevierpure.com

The compound has demonstrated exceptionally high cytotoxic activity against tumor cell lines in laboratory studies. nih.govelsevierpure.com This potent anticancer activity positions PAC as a promising lead compound for the development of novel chemotherapeutic agents that target the tubulin network. nih.govmedchemexpress.com

Table 2: Research Findings on 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

| Parameter | Finding | Reference |

|---|---|---|

| Mechanism of Action | Potent tubulin inhibitor; promotes selective degradation of αβ-tubulin heterodimers. medchemexpress.com | medchemexpress.com |

| Cellular Effect | Induces G2/M phase cell cycle arrest and apoptosis. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

| Molecular Target | Interacts with and specifically denatures α-tubulin. nih.govelsevierpure.commedchemexpress.com | nih.govelsevierpure.commedchemexpress.com |

| In Vitro Potency (IC₅₀) | 0.074 μM in reported studies. nih.govelsevierpure.com | nih.govelsevierpure.com |

| Therapeutic Potential | Investigated as an anticancer agent. nih.govmedchemexpress.com | nih.govmedchemexpress.com |

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation / Other Names | Chemical Class |

|---|---|---|

| 3-(3-Phenoxybenzyl)amino-β-carboline | PAC, 2h | β-Carboline Derivative |

| Melpyrrole | 1-(5-(hydroxymethyl)-1H-pyrrol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxylic acid | Pyridoindole Alkaloid |

| Flazin | - | Pyridoindole Alkaloid |

| Harmine (B1663883) | - | β-Carboline Alkaloid |

| Harmaline (B1672942) | - | β-Carboline Alkaloid |

| Tryptophan | - | Amino Acid |

Properties

Molecular Formula |

C24H19N3O |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-[(3-phenoxyphenyl)methyl]-9H-pyrido[3,4-b]indol-3-amine |

InChI |

InChI=1S/C24H19N3O/c1-2-8-18(9-3-1)28-19-10-6-7-17(13-19)15-25-24-14-21-20-11-4-5-12-22(20)27-23(21)16-26-24/h1-14,16,27H,15H2,(H,25,26) |

InChI Key |

DMCDUELFWCRWHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=NC=C4C(=C3)C5=CC=CC=C5N4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 3 Phenoxybenzyl Amino β Carboline

Retrosynthetic Analysis of the β-Carboline Core and its Functionalization

A retrosynthetic approach to 3-(3-Phenoxybenzyl)amino-β-carboline identifies two key disconnections. The primary disconnection is the C3-N bond of the aminobenzyl moiety. This bond is typically formed in the final stages of a synthesis via nucleophilic substitution or cross-coupling reactions. This disconnection leads to two key precursors: a 3-functionalized β-carboline (e.g., a 3-halo-β-carboline or a derivative of 3-amino-β-carboline) and 3-phenoxybenzylamine.

A secondary, more fundamental disconnection breaks down the β-carboline ring system itself. The most common and logical disconnection is through the Pictet-Spengler reaction, which severs the C4-C4a and N2-C3 bonds of the pyridine (B92270) ring. This leads back to simple and often commercially available starting materials: a tryptamine (B22526) derivative and a suitable two-carbon aldehyde equivalent, such as glyoxal (B1671930) or a derivative thereof, which will ultimately form the C3 and C4 atoms of the β-carboline ring. The C3 position can then be functionalized for the final coupling step.

Established Approaches for β-Carboline Nucleus Construction

The construction of the tricyclic β-carboline framework is a well-explored area of synthetic organic chemistry, with several established methods.

The Pictet-Spengler reaction is the most direct and widely used method for constructing the β-carboline skeleton. wikipedia.orgresearchgate.net Discovered in 1911, this reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure. wikipedia.org

The mechanism proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. The electron-rich indole (B1671886) ring then attacks this iminium ion intramolecularly at the C2 position to close the third ring, forming a spiroindolenine intermediate that subsequently rearranges to the more stable tetrahydro-β-carboline (THBC) scaffold. wikipedia.orgresearchgate.netnih.gov

The classic Pictet-Spengler reaction yields a tetrahydro-β-carboline, which must be oxidized to the fully aromatic β-carboline ring system. nih.govanalis.com.my Common oxidizing agents for this aromatization step include potassium permanganate (B83412) (KMnO₄), palladium on carbon (Pd/C), or iodine in the presence of an oxidant like hydrogen peroxide. nih.govanalis.com.mymdpi.com

Numerous variants of this reaction have been developed using different catalysts and conditions to improve yields and stereoselectivity, including the use of microwave irradiation to accelerate the reaction. nih.govresearchgate.net

| Reactants | Cyclization Conditions | Aromatization Conditions | Product | Reference |

|---|---|---|---|---|

| Tryptamine, Aldehyde | Trifluoroacetic acid (TFA) | Iodine (I₂), H₂O₂ | β-carboline derivative | analis.com.my |

| Tryptamine hydrochloride, Aldehyde | Microwave, no additional acid | Not specified | Tetrahydro-β-carboline | researchgate.net |

| Tryptophan methyl ester, Formaldehyde | Acid catalyst | Dehydrogenation (e.g., Pd/C) | β-carboline-3-carboxylic acid methyl ester | mdpi.com |

| Tryptamine derivatives, Alcohols | TEMPO, TBN, O₂ | In situ oxidation | β-carboline derivative | ljmu.ac.uk |

The Graebe-Ullmann reaction, traditionally used for synthesizing carbazoles, involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, which is formed by the diazotization of a 2-aminodiphenylamine. researchgate.netrsc.org This method can be adapted for the synthesis of carboline isomers. researchgate.netresearchgate.netepa.govdntb.gov.ua

To generate a γ-carboline, for example, the starting material would be a 2-(pyridin-3-ylamino)aniline. Diazotization and subsequent cyclization via nitrene insertion yields the γ-carboline scaffold. researchgate.netepa.gov While less common for the β-carboline isomer specifically, this methodology demonstrates a pathway for forming the fused pyridine-indole system through C-N and C-C bond formation from different precursors than the Pictet-Spengler reaction. Modifications often utilize microwave irradiation to improve yields and reduce reaction times. researchgate.net

Modern synthetic methods increasingly rely on transition metal catalysis to construct heterocyclic scaffolds with high efficiency and functional group tolerance. researchgate.netnih.govnii.ac.jp Palladium and gold catalysts are particularly effective for β-carboline synthesis. ljmu.ac.uknih.gov

Palladium-catalyzed reactions often involve C-H activation or cross-coupling strategies. ljmu.ac.ukresearchgate.netnih.gov For instance, a one-pot synthesis of 3,4-benzo-β-carbolines has been reported via a palladium-catalyzed intramolecular Heck reaction. ljmu.ac.uk Another approach involves the palladium-catalyzed addition of indoles to nitriles, followed by cyclization to form the β-carboline core. ljmu.ac.uk

Gold catalysts have been used in formal [4+2] cycloadditions between indolyl azides and ynamides to produce 3-amino-β-carbolines directly. ljmu.ac.uk This reaction proceeds through an α-imino gold carbene intermediate. Gold-catalyzed cycloisomerization of N-propargylamides derived from indole also provides a route to the β-carboline system. ljmu.ac.uk

| Catalyst System | Reaction Type | Starting Materials | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, P(o-tol)₃ | C-H Addition / Cyclization | Indole, Nitrile | Forms C1-substituted β-carbolines | ljmu.ac.uk |

| AuCl₃ | [4+2] Cycloaddition | Indolyl azide, Ynamide | Directly forms 3-amino-β-carbolines | ljmu.ac.uk |

| Pd(PPh₃)₂Cl₂, CuI | Sonogashira / [2+2+2] Cyclization | 3-Iodo-4-cyanopyridine, Diyne | Forms annulated β-carbolines | nih.gov |

| Cu(I) | Arene-Ynamide Cyclization | N-Indolyl-N-mesyl ynamide | Copper-catalyzed C-H/N-H annulation | ljmu.ac.uk |

Beyond the major named reactions, several other strategies exist for building the β-carboline core. One notable method is the thermal or microwave-assisted electrocyclic cyclization of aza-hexatriene systems. ljmu.ac.uknih.gov For example, a 3-nitrovinylindole can be reacted with an appropriate partner to form a heterotrienic system, which then undergoes a 6π-electrocyclization to furnish the β-carboline skeleton. nih.gov

Other condensation reactions, such as those related to the Bischler-Napieralski reaction, can also be employed. This typically involves the cyclization of an N-acyltryptamine using a dehydrating agent like phosphorus oxychloride to form a 3,4-dihydro-β-carboline, which is then oxidized. mdpi.com

Introduction of the 3-(3-Phenoxybenzyl)amino Moiety: Synthetic Routes and Coupling Strategies

The final and crucial step in the synthesis of the target molecule is the formation of the C-N bond at the C3 position of the β-carboline ring. There are two primary strategies to achieve this: building from a C3-carboxy derivative or coupling to a C3-halo derivative.

From β-Carboline-3-carboxylic acid: A common and versatile intermediate is β-carboline-3-carboxylic acid, readily prepared via the Pictet-Spengler reaction of L-tryptophan followed by oxidation. mdpi.comresearchgate.net This carboxylic acid can be converted into a primary amine at the C3 position (3-amino-β-carboline) through a Curtius rearrangement. nih.gov The resulting 3-amino-β-carboline can then undergo reductive amination with 3-phenoxybenzaldehyde (B142659) to yield the final product. Alternatively, the carboxylic acid can be activated (e.g., as an acid chloride or with a coupling agent like DCC) and reacted directly with 3-phenoxybenzylamine to form an amide, which would then require reduction to the secondary amine. mdpi.com

From 3-Halo-β-carboline: An alternative powerful method is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine. wikipedia.org In this context, a 3-halo-β-carboline (e.g., 3-bromo- (B131339) or 3-chloro-β-carboline) would be reacted with 3-phenoxybenzylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XPhos or SPhos), and a base (such as sodium tert-butoxide). youtube.com This method is highly efficient and offers a direct route to the target secondary amine with broad functional group compatibility. organic-chemistry.orgacsgcipr.org

Chemical Modifications and Derivatization of the Phenoxybenzyl and Amino Substituents

The structural integrity of the phenoxybenzyl and amino moieties of 3-(3-Phenoxybenzyl)amino-β-carboline is pivotal to its biological activity. Consequently, the derivatization of these substituents has been a key strategy for medicinal chemists to probe the pharmacophore and optimize its properties.

Systematic modifications of the phenoxybenzyl group, for instance, by introducing various substituents on either of the phenyl rings, can significantly influence the compound's binding affinity and selectivity. While specific derivatization of the phenoxybenzyl group in 3-(3-phenoxybenzyl)amino-β-carboline is not extensively documented in publicly available literature, general principles of aromatic substitution reactions can be applied. These could include electrophilic aromatic substitution to introduce nitro, halogen, or acyl groups, or nucleophilic aromatic substitution on activated rings. Subsequent modifications, such as reduction of a nitro group to an amine or Suzuki coupling of a halogenated derivative, could generate a diverse library of analogs. The rationale behind these modifications is to explore the steric and electronic requirements of the binding pocket. For example, the introduction of hydrogen bond donors or acceptors could lead to new interactions with the target protein. nih.gov

A general route to synthesize 3-substituted β-carbolines often starts from 3-amino-β-carboline, which can be prepared and subsequently diazotized. The resulting diazonium salt is a versatile intermediate that can react with various nucleophiles to introduce a range of substituents at the 3-position, offering an alternative to direct modification of the amino group in the final compound. nih.gov

Synthesis of Structurally Related β-Carboline Analogues and Heterobivalent Compounds

Building upon the core scaffold of 3-(3-Phenoxybenzyl)amino-β-carboline, researchers have synthesized a variety of structurally related analogues and more complex molecular architectures like heterobivalent compounds to enhance therapeutic potential or to probe biological systems.

Structurally related analogues often involve the replacement of the phenoxybenzylamino side chain with other substituted amino groups or different heterocyclic systems. The overarching goal is to identify alternative moieties that may offer improved potency, selectivity, or pharmacokinetic profiles. For example, the synthesis of 1-amino-substituted γ-carbolines and 5H-benzo[e]pyrido[4,3-b]indoles has been explored to understand the impact of the carboline core isomerism and aromatic extension on antitumor activity. nih.gov

A significant area of development has been the synthesis of bivalent or heterobivalent β-carboline derivatives. Bivalent ligands are constructed by linking two β-carboline units, often through a flexible or rigid linker. This approach is based on the principle that targeting two adjacent binding sites simultaneously can lead to a significant increase in affinity and selectivity. The synthesis of new bivalent β-carboline compounds has been reported, utilizing linkers such as 1,4-dibromobutane (B41627) to dimerize the β-carboline scaffold. analis.com.my

Heterobivalent compounds, on the other hand, are designed by linking a β-carboline moiety to a pharmacophore that targets a different biological entity. This strategy is particularly promising for treating complex multifactorial diseases. For instance, a β-carboline derivative could be linked to a molecule that inhibits a different protein in the same or a complementary pathway, potentially leading to synergistic effects. The synthesis of N⁹-heterobivalent β-carbolines has been described as a strategy to develop novel anticancer agents. researchgate.net Furthermore, the design of hybrid molecules, such as β-carboline-benzodiazepine hybrids, exemplifies the approach of combining pharmacophores to create novel ligands with unique pharmacological profiles. nih.gov These synthetic strategies often involve the functionalization of the β-carboline core at a position suitable for linker attachment, followed by coupling with the second pharmacophore.

Structure Activity Relationship Sar Studies of 3 3 Phenoxybenzyl Amino β Carboline and Its Analogues

Impact of Substituents at Key Positions of the β-Carboline Nucleus

The biological activity of β-carboline analogues can be finely tuned by introducing various substituents at several key positions on the core structure. These modifications influence the molecule's interaction with its biological targets, thereby modulating its efficacy and selectivity.

Modulation at C-1, C-3, C-6, C-9, and Nitrogen Atoms

Systematic modifications at different positions of the β-carboline ring have provided valuable insights into the SAR of this class of compounds.

Position C-1: Substitution at the C-1 position is crucial for the activity of many β-carboline derivatives. The introduction of aryl or heteroaryl groups at this position has been shown to be important for neuropharmacological activity, particularly for affinity to 5-hydroxytryptamine receptors. acs.org For example, a 3-indolyl substituent at C-1 is preferred for potent activity. acs.org In the context of antifungal activity, C1-substituted acylhydrazone β-carboline analogues have shown promise, with the nature of the substituent influencing the antifungal spectrum. mdpi.comnih.gov Halogenated groups on the C-1 substituent tend to enhance antifungal activity compared to electron-donating groups. mdpi.com For anticancer activity, the electronic nature of the C1-aryl group has a significant influence, with electron-withdrawing groups like p-F/CF3-Ph enhancing potency, likely due to increased lipophilicity. nih.gov

Position C-3: The C-3 position is a key site for modification to enhance the antitumor activity of β-carboline derivatives. nih.gov A variety of substituents, including carbohydrazide (B1668358) moieties, have been introduced at this position, leading to compounds with significant cytotoxicity against various cancer cell lines. nih.gov For instance, the introduction of an N-(substituted-benzylidene)carbohydrazide at C-3 generally results in greater antitumor activity than N-(alkylidene)carbohydrazide analogues. nih.gov In the case of tetrahydro-β-carbolines, extensive SAR exploration at the C-3 position has been conducted to optimize activity as sstr3 antagonists. nih.govresearchgate.net

Position C-6: Substitution at the C-6 position has been shown to be well-tolerated and can be used to modulate the selectivity of β-carboline derivatives. nih.gov For example, a 6-methoxy substituent on the β-carboline core, in combination with a 3-indolyl group at C-1, is important for high-affinity binding to 5-hydroxytryptamine receptors. acs.org In another study, 6-aryl-β-carbolines were identified as potent tubulin polymerization inhibitors. pmiscience.com The introduction of a chlorine atom at C-6 in dimeric β-carboline salts enhanced their antimicrobial activity. nih.gov

Position C-9: Modification at the N-9 position of the indole (B1671886) ring can significantly impact the biological activity. N9-methylation of β-carboline-dithiocarbamate hybrids displayed increased cytotoxic activity compared to the free N9-H analogues. nih.gov Similarly, for β-carboline N-(substituted-benzylidene) carbohydrazides, N(9)-methylation led to a decrease in antitumor activity. nih.gov Studies on 9-substituted β-carboline derivatives have shown that a short alkyl or benzyl (B1604629) substituent at this position can significantly increase antitumor activities. capes.gov.brnih.gov

Nitrogen Atoms (N-2): The pyridine (B92270) nitrogen (N-2) is another critical point for modification. N2-alkylation of dimeric β-carboline derivatives has been shown to significantly enhance their antimicrobial effects, with N2-benzylation being particularly effective. nih.gov

The following table summarizes the impact of substitutions at various positions on the β-carboline nucleus:

| Position | Type of Substituent | Effect on Biological Activity | Reference(s) |

| C-1 | Aryl/Heteroaryl | Important for neuropharmacological activity | acs.org |

| Acylhydrazone | Confers antifungal properties | mdpi.comnih.gov | |

| Aryl with electron-withdrawing groups | Enhances anticancer potency | nih.gov | |

| C-3 | Carbohydrazide | Imparts antitumor activity | nih.gov |

| Imidazole derivatives | Modulates sstr3 antagonist activity | nih.govresearchgate.net | |

| Oxadiazole and piperazine | Can enhance antitumor activity | nih.gov | |

| C-6 | Methoxy (B1213986) | Important for 5-HT receptor affinity | acs.org |

| Aryl | Confers tubulin polymerization inhibition | pmiscience.com | |

| Chloro (in dimers) | Enhances antimicrobial activity | nih.gov | |

| C-9 | Methyl | Increases cytotoxicity in some hybrids | nih.gov |

| Short alkyl/benzyl | Increases antitumor activity | capes.gov.brnih.gov | |

| N-2 | Benzyl (in dimers) | Significantly enhances antimicrobial activity | nih.gov |

Contribution of the 3-(3-Phenoxybenzyl)amino Group to Biological Interactions

The 3-(3-phenoxybenzyl)amino substituent is a key pharmacophore responsible for the potent antitumor activity of the title compound. researchgate.netnih.govresearchgate.netelsevierpure.com This specific side chain plays a crucial role in the interaction of the molecule with its biological target, α-tubulin. researchgate.netnih.gov The phenoxybenzyl group provides a large, lipophilic surface that can engage in hydrophobic interactions within the binding pocket of the protein. The amino linker provides a point of flexibility and potential for hydrogen bonding, further anchoring the molecule to its target. The precise orientation and conformation of this group are critical for high-affinity binding and subsequent biological effects, which include the induction of G2/M cell cycle arrest and apoptosis. researchgate.netnih.gov

Rational Design and Synthesis of SAR-Guided β-Carboline Derivatives

The knowledge gained from SAR studies has been instrumental in the rational design and synthesis of novel β-carboline derivatives with improved potency and selectivity. mdpi.com A common strategy involves the modification of a lead compound, such as a natural β-carboline alkaloid, to optimize its interaction with a specific biological target. nih.govresearchgate.net

For example, based on SAR data indicating the importance of substituents at C-1 and C-3, researchers have synthesized libraries of 1,3-disubstituted β-carbolines to explore their anticancer potential. mdpi.com The Pictet-Spengler reaction is a cornerstone in the synthesis of the β-carboline scaffold, which can then be further functionalized at various positions. mdpi.commdpi.com Modern synthetic approaches, including palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, have enabled the efficient introduction of diverse aryl and acetylenyl groups at positions such as C-6, leading to the discovery of potent and selective agents. nih.gov

The following table provides examples of SAR-guided synthetic strategies for β-carboline derivatives:

| Synthetic Strategy | Target Position(s) | Rationale | Resulting Activity | Reference(s) |

| Pictet-Spengler reaction followed by functionalization | C-1, C-3 | Introduction of diverse substituents to enhance activity | Antitumor, Antifungal | mdpi.comnih.govmdpi.com |

| Suzuki/Sonogashira coupling | C-6 | Introduction of aryl/acetylenyl groups for selectivity | Selective GABAA/Bz receptor ligands | nih.gov |

| Dimerization and N-alkylation | N-1, N-2 | Enhance antimicrobial potency | Potent antibacterial agents | nih.gov |

| Hybridization with other pharmacophores | C-1, C-3 | Combine activities of different molecular scaffolds | Potent cytotoxic agents | nih.gov |

Comparative SAR Analysis Across Different β-Carboline Chemotypes

Comparative analysis of the SAR of different β-carboline chemotypes, such as fully aromatic β-carbolines, dihydro-β-carbolines, and tetrahydro-β-carbolines, reveals significant differences in their biological profiles. The degree of saturation in the C-ring plays a critical role in determining the three-dimensional shape and flexibility of the molecule, which in turn affects its interaction with biological targets.

Aromatic β-Carbolines: These planar molecules are well-suited for intercalation into DNA and interaction with flat binding sites on proteins. nih.gov They often exhibit potent cytotoxic and antiviral activities. nih.govmdpi.com

Tetrahydro-β-Carbolines: The saturated C-ring in these analogues introduces a chiral center at C-1 and a more flexible, three-dimensional structure. This chemotype is often associated with activity at G-protein coupled receptors and ion channels. nih.govresearchgate.netacs.org For instance, tetrahydro-β-carboline derivatives have been developed as potent sstr3 antagonists. nih.govresearchgate.net

A comparative molecular field analysis (CoMFA) of a series of β-carboline analogues revealed that both steric and electrostatic fields are important for their cytotoxic activity. nih.gov Such studies provide a quantitative basis for comparing different chemotypes and guiding the design of new compounds with desired properties. The model indicated that sterically demanding groups are favored in some regions of the molecule, while steric bulk is disfavored in others, highlighting the nuanced structural requirements for activity.

The following table provides a comparative overview of different β-carboline chemotypes:

| Chemotype | Key Structural Feature | Common Biological Activities | Example Compound/Derivative Class | Reference(s) |

| Aromatic β-Carboline | Planar, fully unsaturated C-ring | Anticancer, Antiviral, Tubulin Inhibition | 3-(3-Phenoxybenzyl)amino-β-carboline | researchgate.netnih.govmdpi.com |

| Tetrahydro-β-Carboline | Saturated, flexible C-ring | GPCR modulation, Neuroactivity | sstr3 antagonists | nih.govresearchgate.netacs.org |

| β-Carboline Dimers | Two linked β-carboline units | Enhanced antimicrobial activity | N1-N1 linked dimers | nih.gov |

Molecular Mechanisms of Action and Cellular Biology of 3 3 Phenoxybenzyl Amino β Carboline

Identification and Characterization of Specific Protein Targets

Research has identified the primary intracellular target of 3-(3-Phenoxybenzyl)amino-β-carboline as the microtubule protein tubulin. nih.govmedchemexpress.com This interaction is central to the compound's biological effects.

3-(3-Phenoxybenzyl)amino-β-carboline directly targets and interacts with tubulin, the fundamental protein subunit of microtubules. nih.govmedchemexpress.comresearchgate.net Specifically, affinity chromatography and peptide mass fingerprinting have identified α-tubulin as an interacting protein. nih.gov The compound acts as a potent tubulin inhibitor, disrupting the dynamic nature of microtubules, which are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. medchemexpress.com This interaction leads to the inhibition of tubulin polymerization, a key step in microtubule formation. researchgate.net

Tubulin has several distinct binding sites for various inhibitory molecules. nih.govnih.gov Agents that destabilize microtubules, like 3-(3-Phenoxybenzyl)amino-β-carboline, often bind to either the vinca (B1221190) alkaloid site or the colchicine (B1669291) site. nih.gov The colchicine binding site is located at the interface between the α- and β-tubulin subunits within the heterodimer. nih.gov Inhibitors that bind to this site, known as Colchicine Binding Site Inhibitors (CBSI), effectively suppress microtubule formation by preventing the tubulin dimers from assembling into straight protofilaments. researchgate.netnih.gov The cellular effects induced by 3-(3-Phenoxybenzyl)amino-β-carboline, such as G2/M arrest and apoptosis, are characteristic outcomes for compounds that interact with the colchicine binding site. researchgate.net

Table 1: Tubulin Binding Characteristics

| Feature | Description | Source(s) |

|---|---|---|

| Primary Target | αβ-Tubulin Heterodimers | nih.gov, medchemexpress.com |

| Specific Subunit | Identified as interacting with α-tubulin | nih.gov |

| Binding Location | Postulated to be the colchicine binding site | researchgate.net, nih.gov |

| Mechanism | Inhibition of tubulin polymerization | medchemexpress.com, researchgate.net |

Modulation of Cellular Processes and Signaling Pathways

The disruption of microtubule dynamics by 3-(3-Phenoxybenzyl)amino-β-carboline triggers significant downstream effects on cellular processes, culminating in cell cycle arrest and programmed cell death.

A primary consequence of microtubule disruption is the arrest of the cell cycle at the G2/M phase. nih.govmedchemexpress.com Microtubules form the mitotic spindle, an essential apparatus for separating chromosomes during mitosis (M phase). By inhibiting tubulin polymerization, 3-(3-Phenoxybenzyl)amino-β-carboline prevents the formation of a functional mitotic spindle, activating the spindle assembly checkpoint and halting cell cycle progression before mitosis. nih.gov Flow cytometry analysis of cells treated with this compound shows a significant accumulation of the cell population in the G2/M phase. nih.govnih.gov This arrest is a common mechanism for tubulin-targeting anticancer agents. mdpi.commdpi.com

Prolonged cell cycle arrest at the G2/M checkpoint often leads to the induction of apoptosis, or programmed cell death. nih.gov 3-(3-Phenoxybenzyl)amino-β-carboline has been shown to induce apoptosis in cancer cells. nih.govmedchemexpress.com The apoptotic process is characterized by distinct morphological and biochemical changes, including chromatin condensation, DNA fragmentation, and the activation of caspases. nih.govnih.govsigmaaldrich.com Western blot analysis reveals the activation of caspase-3, a key executioner caspase, in cells treated with the compound. nih.gov Furthermore, DNA fragmentation assays and staining with dyes like Hoechst 33342 confirm the breakdown of DNA, a hallmark of apoptosis. nih.govsigmaaldrich.com The apoptotic cell population is identified in flow cytometry by a sub-G1 peak, which appears following the G2/M arrest. nih.gov

Table 2: Cellular Effects of 3-(3-Phenoxybenzyl)amino-β-carboline

| Cellular Process | Observation | Method of Detection | Source(s) |

|---|---|---|---|

| Cell Cycle | Arrest in G2/M phase | Flow Cytometry | nih.gov, nih.gov |

| Apoptosis | Induction of programmed cell death | Flow Cytometry (Sub-G1 peak) | nih.gov, medchemexpress.com |

| Chromatin Condensation | Hoechst 33342 Staining | nih.gov, sigmaaldrich.com | |

| DNA Fragmentation | Agarose Gel Electrophoresis | nih.gov, nih.gov |

A unique mechanism attributed to 3-(3-Phenoxybenzyl)amino-β-carboline is its ability to promote the selective degradation of its target protein, tubulin. medchemexpress.com The compound is reported to specifically denature tubulin, causing the protein to misfold and become prone to aggregation. medchemexpress.com Misfolded and aggregated proteins are recognized by the cell's quality control machinery. This predisposes the denatured tubulin to ubiquitinylation, a process where ubiquitin molecules are attached to the protein, marking it for destruction. medchemexpress.com The ubiquitinated tubulin is then targeted for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. medchemexpress.comnih.gov This targeted degradation of αβ-tubulin heterodimers represents a distinct and potent aspect of the compound's mechanism of action. medchemexpress.com

Broader Molecular Targets and Biological Activities of β-Carboline Derivatives (Contextual Research)

The β-carboline scaffold is a versatile pharmacophore found in numerous natural and synthetic compounds that exhibit a wide range of biological activities. nih.govanalis.com.my This versatility stems from their ability to interact with a diverse set of molecular targets, which are explored below.

Topoisomerase I and II Inhibition

β-Carboline derivatives are well-documented inhibitors of topoisomerases, enzymes critical for managing DNA topology during replication and transcription. Simple β-carbolines, such as harmane and norharmane, have been shown to inhibit both topoisomerase I and II. nih.gov The planar, tricyclic ring system of the β-carboline core facilitates this activity, often through DNA intercalation. nih.gov

More complex derivatives have been developed to enhance this inhibitory action. For instance, certain pyrrolo[3,4-c]-β-carbolinedione derivatives have been identified as selective inhibitors of topoisomerase I. researchgate.net Furthermore, molecular hybrids combining the β-carboline scaffold with other pharmacophores, such as podophyllotoxin (B1678966) or combretastatin, also exhibit topoisomerase inhibition as part of their anticancer mechanism. nih.gov Hybrids like β-carboline-bisindole analogues and dithiocarbamate-linked β-carboline analogues have been reported as potent inhibitors of DNA topoisomerase I and II, respectively. medchemexpress.com

Kinase Inhibition (e.g., Cyclin-Dependent Kinases, Polo-like Kinase 1, ALK)

Kinases are another major class of enzymes targeted by β-carboline derivatives. nih.gov Inhibition of these enzymes can disrupt cell cycle progression and signaling pathways crucial for cancer cell proliferation.

Polo-like Kinases (PLKs): A series of β-carboline derivatives have been identified as potent inhibitors of PLKs, which are key regulators of mitotic events. nih.govmdpi.com Specific compounds, notably DH281, DH285, and DH287, selectively inhibit the kinase activity of PLK1, PLK2, and PLK3 in vitro. nih.gov This inhibition leads to cell cycle arrest in the G2/M and S phases and induces apoptosis in cancer cells. nih.govmdpi.com The antitumor activity of these compounds correlates well with their PLK1 inhibitory potency. mdpi.com

Cyclin-Dependent Kinases (CDKs): The ability of β-carboline derivatives to arrest the cell cycle is also linked to the inhibition of CDKs. acs.org Various complex β-carboline derivatives are known to possess inhibitory activity against CDKs. nih.govnih.gov Research has shown that β-carboline dimers can suppress the expression of CDK2, contributing to their cell cycle arresting capacity. acs.org

Anaplastic Lymphoma Kinase (ALK): While many β-carboline derivatives target a range of kinases, a series of α-carboline inhibitors (structural isomers of β-carbolines) have been specifically designed and evaluated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.comnih.gov ALK is a key therapeutic target in certain cancers, and the development of inhibitors is crucial, especially for overcoming drug resistance. rsc.orgnih.gov One lead compound, 149 , from the α-carboline series demonstrated selective inhibition of both wild-type and several crizotinib-resistant ALK mutants (L1196M, C1156Y, R1275Q, and F1174L). mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected β-Carboline and α-Carboline Derivatives Against Kinases

| Compound | Target Kinase | Activity/Potency (IC50) |

|---|---|---|

| DH281 | PLK1 | 0.17 µM |

| DH285 | PLK1 | 0.12 µM |

| DH287 | PLK1 | 0.13 µM |

| Compound 149 (α-carboline) | ALK (wild-type) | 0.14 µM |

| Compound 149 (α-carboline) | ALK (L1196M mutant) | 0.26 µM |

DNA Intercalation and Binding Properties

The planar aromatic structure of the β-carboline ring system makes it highly suitable for inserting between the base pairs of double-stranded DNA, a process known as intercalation. nih.govnih.gov This interaction can distort the DNA helix, thereby inhibiting critical cellular processes like replication and transcription. nih.gov

Studies on various β-carboline derivatives such as norharman, harman, harmol, harmine (B1663883), harmalol, and harmaline (B1672942) have confirmed their ability to intercalate into DNA. nih.govwikipedia.org The efficiency of this intercalation and the binding affinity are influenced by the substituents on the β-carboline skeleton. nih.govwikipedia.org Key findings include:

Substitutions on the β-carboline rings can decrease the number of available binding sites. nih.govwikipedia.org

The presence of polar groups, such as hydroxyl (OH) and methoxy (B1213986) (OCH3), tends to increase the binding affinity. nih.govwikipedia.org

A reduction in the planarity of the β-carboline structure leads to a decrease in binding affinity. nih.govwikipedia.org

Novel 1,3,9-trisubstituted β-carboline derivatives have also been shown to be effective DNA intercalators, capable of causing direct DNA damage upon photo-irradiation. nih.gov Furthermore, bivalent β-carboline dimers can bind to DNA via a bis-intercalation mode, where both carboline units insert into the DNA helix, significantly enhancing the binding affinity and structural disruption. analis.com.my

Other Receptor Interactions and Enzyme Modulations

Beyond DNA and kinases, β-carbolines interact with a variety of other protein targets, including enzymes and receptors in the central nervous system. nih.govnih.gov

Receptor Binding: β-carbolines have been shown to bind to several protein receptors, including benzodiazepine, serotonin (B10506) (5-HT), dopamine, and imidazoline (B1206853) receptors. nih.govresearchgate.netnih.govwikipedia.org A study of 1-aryl-β-carbolines revealed potent activity against the 5-HT2 family of receptors, with some compounds showing high selectivity for the 5-HT2B subtype. nih.gov For example, compound 15h from that study showed a Ki of 294 nM for the 5-HT7 receptor, while 15c bound to the μ-opioid receptor. nih.gov

Enzyme Modulation: Inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters, is a well-documented activity of β-carbolines like harmine. nih.govnih.gov They are also known to inhibit other enzymes, such as IkappaB kinase (IKK) and cytochrome P450 enzymes. nih.gov In a different context, some β-carboline derivatives have been investigated as antimalarial agents, with in silico screening suggesting they can interact with Plasmodium falciparum enzymes like PfFNR and PfPK7. acs.org

Table 2: Receptor Binding Profile of Selected 1-Aryl-β-carboline Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 15h | 5-HT7 | 294 nM |

| 17a | Dopamine D1 | 536 nM |

| 15c | μ-Opioid | 494 nM |

| 14h | 5-HT2B | Potent Activity |

Computational Chemistry and Molecular Modeling in β Carboline Research

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) for Electronic Structure

Quantum mechanical (QM) methods are fundamental to understanding the electronic properties of molecules, which govern their reactivity and intermolecular interactions. Density Functional Theory (DFT) is a class of QM methods that has proven particularly effective for studying complex organic molecules like β-carbolines.

DFT calculations are employed to determine the molecule's ground-state electronic structure, providing data on electron distribution, orbital energies, and molecular geometry. researchgate.netresearchgate.net A common approach involves using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. researchgate.netresearchgate.net

Key parameters derived from these calculations include:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of the atoms, including bond lengths and angles. researchgate.net

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. researchgate.net

For 3-(3-Phenoxybenzyl)amino-β-carboline, DFT calculations can elucidate how the phenoxybenzyl substituent influences the electronic properties of the core β-carboline scaffold, providing a theoretical foundation for its observed biological activity.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For 3-(3-Phenoxybenzyl)amino-β-carboline, which has been identified as an inhibitor targeting α-tubulin, docking simulations are essential to understand its mechanism of action at the molecular level. nih.govresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the protein's crystal structure. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a force field that estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction. mdpi.comnih.gov

Docking studies on β-carboline derivatives have revealed key binding features:

Hydrogen Bonds: The nitrogen atoms in the β-carboline ring system can act as hydrogen bond acceptors or donors. For instance, the pyridine (B92270) nitrogen often forms hydrogen bonds with tyrosine residues in target proteins. nih.gov

Hydrophobic Interactions: The aromatic rings of the β-carboline structure and its substituents, such as the phenoxybenzyl group, engage in significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

In the context of 3-(3-Phenoxybenzyl)amino-β-carboline and its target α-tubulin, docking would predict the specific amino acid residues involved in its binding, providing a structural hypothesis for its potent tubulin polymerization inhibitory activity.

Table 1: Predicted Interacting Residues and Interaction Types for 3-(3-Phenoxybenzyl)amino-β-carboline with α-Tubulin This table is a representative example based on typical tubulin-inhibitor interactions.

| Ligand Moiety | Potential Interacting Residue (α-Tubulin) | Type of Interaction |

|---|---|---|

| β-Carboline Ring | Cys, Leu, Val | Hydrophobic |

| Pyridine Nitrogen | Asn, Gln | Hydrogen Bond |

| Amino Group | Ser, Thr | Hydrogen Bond |

| Phenoxybenzyl Group | Tyr, Phe, Trp | π-π Stacking, Hydrophobic |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, revealing how the ligand-protein complex behaves in a simulated physiological environment. nih.govresearchgate.net

For the 3-(3-Phenoxybenzyl)amino-β-carboline–tubulin complex, MD simulations can:

Assess Binding Stability: By monitoring the ligand's position and conformation throughout the simulation, researchers can confirm the stability of the docked pose. Key metrics like the Root Mean Square Deviation (RMSD) are used to track the conformational stability of the protein and the ligand. nih.gov

Analyze Conformational Changes: MD can show whether the binding of the ligand induces conformational changes in the protein, which may be crucial for its inhibitory function. researchgate.net

Refine Binding Energetics: Advanced methods can be applied to MD trajectories to calculate the binding free energy more accurately than with docking alone, providing a better correlation with experimental activity data. nih.gov

These simulations provide a deeper understanding of the flexibility of the ligand in the active site and the dynamic nature of the interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.org This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, physicochemical properties (e.g., logP), and electronic parameters. scirp.orgresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the predictive equation. researchgate.net

3D-QSAR: These methods require the 3D alignment of the molecules in a dataset. They calculate steric and electrostatic fields around the molecules to quantify their 3D properties. nih.gov Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net The resulting models can be visualized as contour maps, which highlight regions where modifying the structure (e.g., adding bulky or electronegative groups) would likely increase or decrease activity.

For a series of analogues of 3-(3-Phenoxybenzyl)amino-β-carboline, a QSAR model could predict their anticancer potency (e.g., IC₅₀ values) based on variations in their substituent groups. nih.gov

Studies on β-carboline derivatives have successfully used topological descriptors to predict their biological activity. scirp.orgscirp.org Important descriptors include:

Molecular Connectivity Indices (Chi Indices): These indices reflect the degree of branching in the molecular skeleton. Research has shown a direct relationship between the zero-order connectivity index (which relates to the total number of non-hydrogen atoms) and the biological activity of β-carbolines, and an inverse relationship with the second-order index. scirp.orgscirp.org

Kappa Shape Indices: These descriptors encode information about the shape of the molecule relative to linear and branched extreme structures. scirp.org

Table 2: Key Topological Descriptors in β-Carboline QSAR Studies

| Descriptor Type | Descriptor Example | Information Encoded |

|---|---|---|

| Connectivity Index | Zero-Order (⁰χ) | Molecular size/volume |

| Connectivity Index | Second-Order (²χ) | Connectivity of 3-atom fragments |

| Shape Index | Kappa Shape Index (²κ) | Molecular shape and flexibility |

These descriptors serve as independent variables in regression analysis to build a model that can predict the antagonistic or inhibitory activity of new β-carboline compounds. scirp.org

In Silico Prediction of Relevant Chemical Properties for Biological Research (e.g., TPSA)

Before undertaking costly synthesis and biological testing, in silico methods are used to predict key physicochemical and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). These predictions help to identify compounds with drug-like characteristics. mdpi.com

For β-carbolines, web-based tools like SwissADME can be used to calculate properties based on Lipinski's "Rule of Five," which helps predict oral bioavailability. mdpi.com One of the most important parameters is the Topological Polar Surface Area (TPSA) , which is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a strong predictor of a drug's ability to permeate cell membranes.

For 3-(3-Phenoxybenzyl)amino-β-carboline, these in silico predictions are vital for assessing its potential as a drug candidate.

Table 3: Predicted Physicochemical Properties for 3-(3-Phenoxybenzyl)amino-β-carboline Calculated values are representative and may vary slightly between different prediction software.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight (MW) | 377.45 g/mol | Conforms to Lipinski's rule (< 500) |

| LogP (Partition Coefficient) | 5.10 | Indicates high lipophilicity |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | Suggests good cell permeability |

Future Research Directions and Unexplored Avenues for 3 3 Phenoxybenzyl Amino β Carboline Research

Design and Synthesis of Novel β-Carboline Scaffolds with Enhanced Target Selectivity

The β-carboline framework, a tricyclic pyrido[3,4-b]indole system, is a foundational structure for numerous natural and synthetic compounds with significant biological activities. nih.gov The future development of 3-(3-Phenoxybenzyl)amino-β-carboline analogues will depend on innovative synthetic strategies aimed at enhancing selectivity for specific molecular targets, thereby maximizing therapeutic efficacy.

Researchers have successfully synthesized various β-carboline derivatives to achieve diverse pharmacological objectives. nih.gov For instance, novel harmine (B1663883) derivatives incorporating an N-benzylpiperidine moiety have been developed as selective inhibitors of acetylcholinesterase (AChE) and glycogen (B147801) synthase kinase-3β (GSK-3β), targets relevant to Alzheimer's disease. nih.gov Other studies have focused on creating multi-target anticancer agents by modifying the β-carboline core to dually inhibit topoisomerase-I (topo-I) and kinesin spindle protein (KSP). nih.gov

Synthetic approaches are diverse, ranging from one-pot reactions using tryptophan and various amino acids to more complex multi-step total syntheses. nih.govbeilstein-journals.org A key strategy involves using versatile chemical intermediates, such as aromatic triflates, which permit the introduction of various substituents at specific positions of the β-carboline nucleus through cross-coupling reactions. beilstein-journals.org This modular approach allows for the systematic exploration of the structure-activity relationship (SAR), guiding the design of compounds with improved affinity and selectivity for targets like tubulin or other enzymes. nih.gov Future work should apply these synthetic principles to the 3-(3-Phenoxybenzyl)amino-β-carboline backbone to generate a library of new chemical entities with potentially novel or enhanced biological activities.

Table 1: Examples of Synthesized β-Carboline Derivatives and Their Biological Targets

| Derivative Class | Target(s) | Therapeutic Area | Reference |

| Harmine derivatives with N-benzylpiperidine | Acetylcholinesterase (AChE), Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | nih.gov |

| β-Carboline-triazole hybrids | Topoisomerase-I (Topo-I), Kinesin Spindle Protein (KSP) | Cancer | nih.gov |

| 3-(3-Phenoxybenzyl)amino-β-carboline | α-Tubulin | Cancer | nih.govresearchgate.net |

| General β-Carbolines | Monoamine Oxidase (MAO), Cyclin-Dependent Kinases (CDK) | Neurological Disorders, Cancer | taylorfrancis.comnih.gov |

| Tetrahydro-β-carbolines | Plasmodium falciparum proteins (e.g., PfFNR) | Malaria | mdpi.com |

Exploration of Additional Biological Pathways and Mechanistic Interventions

While 3-(3-Phenoxybenzyl)amino-β-carboline is known to act as a potent tubulin inhibitor, the broader β-carboline class of compounds interacts with a wide spectrum of biological targets. taylorfrancis.commedchemexpress.com This suggests that 3-(3-Phenoxybenzyl)amino-β-carboline itself or its future derivatives may influence multiple signaling pathways beyond microtubule dynamics.

β-Carboline alkaloids have been reported to inhibit crucial enzymes such as monoamine oxidase A (MAO-A), which is a target for treating depression, and topoisomerases, which are essential for DNA replication and are established anticancer targets. nih.govnih.gov Furthermore, some derivatives have shown inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and GSK-3β, which are involved in cell cycle regulation and neurodegenerative diseases, respectively. taylorfrancis.comnih.gov Research into antimalarial agents has identified β-carbolines that potentially interact with Plasmodium falciparum proteins like ferredoxin-NADP+-reductase (PfFNR) and protein kinase 7 (PfPK7). mdpi.com

The known mechanism of 3-(3-Phenoxybenzyl)amino-β-carboline involves the specific denaturation of tubulin, leading to its degradation, which in turn induces G2/M phase cell cycle arrest and apoptosis. nih.govmedchemexpress.com Future investigations should explore whether this compound or its novel analogues can modulate other key cellular processes. This includes assessing their potential to intercalate with DNA, inhibit other key enzymes in cancer cell proliferation, or modulate pathways related to neuroinflammation or viral replication, leveraging the known versatility of the β-carboline scaffold. taylorfrancis.comnih.gov

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools have become indispensable for modern drug design, offering cost-effective and rapid methods for identifying and optimizing lead compounds. nih.gov For β-carboline research, these approaches are critical for understanding molecular interactions and guiding the synthesis of new derivatives with desired properties. nih.gov

A variety of computational techniques are employed in the study of β-carbolines:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It has been used to study the binding of β-carboline derivatives to the active sites of MAO-A, KSP-ATPase, and various kinases, providing insights into the structural basis of their inhibitory activity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the interaction over time and analyze conformational changes. nih.govnih.gov This has been used to confirm the stable binding of β-carboline derivatives to targets like AChE and GSK-3β. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. 2D and 3D-QSAR studies on β-carbolines have provided valuable information on the structural features required for anticancer activity, guiding the design of more potent compounds. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Dynamic pharmacophore models have been used to characterize the key interaction features between β-carbolines and MAO-A. nih.gov

Emerging techniques like reinforcement learning, a type of artificial intelligence, are also being developed for the de novo design of target-specific inhibitors based on a core scaffold. arxiv.org The application of these advanced computational methods will be crucial for rationally designing the next generation of 3-(3-Phenoxybenzyl)amino-β-carboline analogues, optimizing their binding affinity, selectivity, and drug-like properties. acs.org

Table 2: Computational Approaches in β-Carboline Research

| Computational Method | Application | Purpose | Reference(s) |

| Molecular Docking | Predicting binding modes of β-carbolines | To identify key interactions with targets like MAO-A, KSP, AChE | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) | Simulating ligand-protein interactions over time | To assess the stability of binding and complex flexibility | nih.govnih.govnih.gov |

| QSAR (2D & 3D) | Correlating structure with biological activity | To guide the design of new derivatives with enhanced potency | mdpi.com |

| Pharmacophore Modeling | Identifying essential structural features for activity | To understand molecular recognition by target proteins like MAO-A | nih.gov |

| Virtual Screening | Screening large compound libraries in silico | To identify potential inhibitors for targets like those in P. falciparum | nih.govmdpi.com |

Integration of Systems Biology and Omics Data for Comprehensive Understanding of Carboline Effects

Systems biology offers a powerful paradigm to unravel the complex effects of a drug within a biological system by integrating multiple layers of high-throughput "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This holistic approach moves beyond a one-drug-one-target view to provide a comprehensive map of the molecular changes induced by a compound like 3-(3-Phenoxybenzyl)amino-β-carboline.

The premise of systems biology is that integrating data from different omics levels can reveal the interconnectedness of cellular pathways and improve our understanding of a compound's total effect. nih.govresearchgate.net For example, while proteomics identified α-tubulin as a direct target of 3-(3-Phenoxybenzyl)amino-β-carboline, a broader multi-omics analysis could reveal downstream consequences. nih.gov

Transcriptomics (RNA-seq) could identify changes in gene expression for pathways involved in apoptosis, cell cycle control, and cellular stress responses following treatment.

Proteomics can quantify changes in the levels of hundreds or thousands of proteins, confirming downstream effects of tubulin degradation and potentially uncovering unexpected off-target interactions.

Metabolomics can measure fluctuations in cellular metabolites, providing a functional readout of the cellular state and revealing shifts in metabolic pathways, such as energy production or nucleotide synthesis, that are impacted by cell cycle arrest.

By integrating these diverse datasets, researchers can construct comprehensive network models of the cellular response to 3-(3-Phenoxybenzyl)amino-β-carboline. nih.govjbei.org This approach can help identify key regulatory nodes, uncover novel mechanisms of action, discover biomarkers for drug response, and ultimately provide a more complete and systems-level understanding of the compound's pharmacological effects. researchgate.netnih.gov

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-(3-Phenoxybenzyl)amino-β-carboline to ensure stability?

- Methodological Answer : Store the compound as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (up to 2 years) . For in vivo formulations, prepare working solutions immediately before use to avoid degradation. During shipping, the compound remains stable at ambient temperature for short periods, but reconstituted solutions should be stored at -80°C (6 months) or -20°C (1 month) . Use desiccants and moisture-proof containers to prevent hydrolysis.

Q. Which solvents are suitable for dissolving 3-(3-Phenoxybenzyl)amino-β-carboline in vitro?

- Methodological Answer : Prioritize DMSO for initial dissolution due to its high solubility for aromatic heterocycles. If precipitation occurs, test alternative solvents like ethanol, DMF, or water with small sample quantities. For example, a 50–100 mg/mL DMSO stock solution can be diluted with aqueous buffers. If heating or sonication is required, limit temperatures to ≤50°C to avoid thermal decomposition .

Advanced Research Questions

Q. What is the mechanistic basis for the anticancer activity of 3-(3-Phenoxybenzyl)amino-β-carboline?

- Methodological Answer : The compound acts as a tubulin inhibitor , selectively degrading αβ-tubulin heterodimers and disrupting microtubule dynamics. This induces G2/M phase cell cycle arrest and apoptosis via mitochondrial pathway activation. Validate this mechanism using:

Q. How can researchers optimize in vivo formulations for 3-(3-Phenoxybenzyl)amino-β-carboline given its limited aqueous solubility?

- Methodological Answer : Use a stepwise solvent system for oral administration:

Prepare a DMSO stock solution (50–100 mg/mL) .

Dilute with PEG300 (40% v/v) and Tween-80 (5% v/v) .

Adjust to final volume with saline or ddH2O (45% v/v) .

For intraperitoneal injection, substitute PEG300 with Cremophor EL (10% v/v) . Validate solubility via dynamic light scattering (DLS) and monitor pharmacokinetics using HPLC-MS/MS .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Use HPLC (>95% purity) and LC-MS to confirm compound integrity.

- Formulation : Compare solvent systems (e.g., DMSO vs. PEG400) and their effects on bioavailability.

- Cell lines : Test multiple models (e.g., HeLa, MCF-7) to assess tissue-specific responses.

- Assay conditions : Standardize incubation times (e.g., 24–72 hours) and serum concentrations .

Q. What analytical methods are recommended to assess synthetic by-products or impurities in 3-(3-Phenoxybenzyl)amino-β-carboline?

- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) and NMR (1H/13C) to identify impurities such as unreacted 3-phenoxybenzyl chloride or β-carboline intermediates. For quantification, use reverse-phase HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Cross-reference synthetic pathways (e.g., oxidation of 3-phenoxybenzyl alcohol) to predict potential by-products .

Q. How do structural modifications to the β-carboline or phenoxybenzyl groups affect tubulin inhibition potency?

- Methodological Answer : Modify the β-carboline core via:

- N-alkylation to enhance lipophilicity and blood-brain barrier penetration.

- Substitution at the C1 position with electron-withdrawing groups (e.g., -NO₂) to stabilize binding to the colchicine site.

For the phenoxybenzyl moiety, introduce halogens (e.g., -Cl) at the meta position to improve hydrophobic interactions. Compare IC₅₀ values using tubulin polymerization assays and molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.